Celestolide

説明

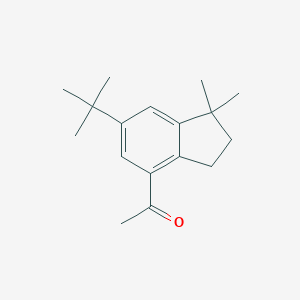

Structure

3D Structure

特性

IUPAC Name |

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTHMQYJOWTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044536 | |

| Record name | Celestolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, almost white crystals with a musky, sweet, animal odour | |

| Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Acetyl-6-t-butyl-1,1-dimethylindan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 304.5 °C at 101.325 kPa | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.015 mg/L, In water, 3.29 mg/L at 24 °C, Insoluble in water, Soluble in oils and ethanol, insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Acetyl-6-t-butyl-1,1-dimethylindan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.06 at 21 °C | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.05 Pa at 21 °C (3.75X10-3 mm Hg), 1.50X10-4 mm Hg (0.020 Pa) | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Almost white crystals, Solid | |

CAS No. |

13171-00-1 | |

| Record name | Celestolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl tert-butyl dimethylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Celestolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-1,1-dimethylindan-4-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HM68Q21P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78.5 °C, 77.2 - 77.9 °C | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Celestolide (CAS 13171-00-1): A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Celestolide, with the Chemical Abstracts Service (CAS) number 13171-00-1, is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Its persistence and characteristic warm, powdery, and sweet musky scent have made it a staple in the fragrance industry.[1][3] This document provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, toxicological profile, and proposed mechanisms of action, tailored for a scientific audience.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.[4][5] It belongs to the family of acetophenones and the structural class of indanes.[5] The molecule is characterized by a substituted indane ring system. Key identifiers and physicochemical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13171-00-1 | [4][5] |

| IUPAC Name | 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone | [5] |

| Synonyms | 4-Acetyl-6-tert-butyl-1,1-dimethylindane, ADBI, Crysolide, Esperone | [1][4] |

| Molecular Formula | C₁₇H₂₄O | [1][4][6] |

| Molecular Weight | 244.37 g/mol | [4][5][6] |

| Physical Form | Almost white crystalline solid/powder | [2][3][5] |

| Odor | Sweet, warm, powdery musk with animalic undertones | [3][5][7] |

| Melting Point | 78.5 °C | [5] |

| Boiling Point | 304.5 °C at 101.325 kPa | [5] |

| Water Solubility | 0.015 mg/L (Very low) | [5] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and oils | [1][5] |

| LogP (Octanol/Water) | 5.7 | [2][5] |

| Vapor Pressure | 0.05 Pa at 21 °C | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting a substituted indane molecule with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The following diagram provides a high-level overview of this synthetic pathway.

Caption: High-level schematic of this compound synthesis via Friedel-Crafts acylation.

Analytical Methods

This compound in environmental and biological matrices is typically quantified using chromatographic techniques coupled with mass spectrometry. Common analytical methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of volatile and semi-volatile organic compounds like this compound.[4][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for analyzing this compound, particularly in complex matrices.[5]

-

Solid Phase Microextraction (SPME) and Dispersive Solid-Phase Extraction (DSPE): These are sample preparation techniques used to extract and concentrate this compound from samples prior to GC-MS or LC-MS analysis.[1]

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are used for structural elucidation and confirmation.[5]

Proposed Mechanism of Action: Inhibition of Multixenobiotic Resistance (MXR)

While not fully elucidated, a significant mechanism of action for this compound at the cellular level involves the inhibition of multixenobiotic resistance (MXR) transporters.[3][8] These transporters, such as P-glycoprotein (P-gp), are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing a wide range of xenobiotics from cells. This is a primary cellular defense mechanism. By inhibiting these pumps, this compound can increase the intracellular concentration and subsequent toxicity of other environmental contaminants that are normally expelled.[3]

Caption: Inhibition of the MXR cellular defense mechanism by this compound.

Toxicological Profile

The toxicological properties of this compound have been evaluated in various assays. It is generally considered to have low acute toxicity but raises concerns due to its bioaccumulative potential and environmental persistence.[8][9] Key findings are summarized in Table 2.

Table 2: Summary of Toxicological Data for this compound

| Endpoint / Assay Type | Organism / System | Result | Reference(s) |

| Genotoxicity | |||

| Micronucleus Test | Human lymphocytes, Hep G2 cells | No genotoxicity observed | [5] |

| Ames Test (Mutagenicity) | Salmonella typhimurium (TA97, 98, 100, 102) | Negative for mutagenicity (with and without metabolic activation) | [5] |

| Endocrine Disruption | |||

| Estrogenic Response | HELN, HELN ERα, HELN ERβ reporter cell lines | No activation of estrogenic responses up to 10⁻⁵ M | [5] |

| Ecotoxicity | |||

| Aquatic Invertebrate Toxicity | Nitocra spinipes (copepod) | 7-8 day NOEC = 0.03 mg/L | [9] |

| Aquatic Invertebrate Toxicity | Acartia tonsa (copepod) | Strong inhibition of larval development | [5] |

| Mechanism-Based Toxicity | |||

| MXR Inhibition | Mytilus californianus (mussel) gill tissue | IC₅₀ = 0.74 - 2.56 µM | [3] |

NOEC: No-Observed-Effect Concentration; IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations.[6][9]

Principle: Histidine-dependent (his-) strains of Salmonella typhimurium are used.[1][9] These bacteria cannot synthesize histidine and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene function and allowing the bacteria to grow into visible colonies (revertants) on the selective medium.[1] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[6]

Methodology:

-

Strain Preparation: Cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535) are grown overnight.[1][6]

-

Exposure: Aliquots of the bacterial culture are mixed in molten top agar (B569324) with various concentrations of this compound, a negative (vehicle) control, and a positive control. For tests with metabolic activation, S9 mix is added.[10]

-

Plating: The mixture is poured onto minimal glucose agar plates (lacking histidine).[1]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[1]

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.[9]

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[5]

Principle: Human peripheral blood lymphocytes are stimulated to divide.[7][11] The test substance is added, and after exposure, Cytochalasin-B is introduced to block cytokinesis (cytoplasmic division) but not nuclear division.[12] This results in binucleated cells. Chromosome fragments or whole chromosomes that lag during mitosis form small, separate nuclei called micronuclei within these binucleated cells.[13]

Methodology:

-

Cell Culture: Isolated human lymphocytes are cultured and stimulated to divide using a mitogen like phytohaemagglutinin (PHA).[12]

-

Treatment: Cells are treated with at least three concentrations of this compound, along with positive and negative controls, for 3-6 hours (short treatment) or longer.[5][11] The assay is run with and without an S9 metabolic activation system.[11]

-

Cytokinesis Block: After treatment, Cytochalasin-B is added to the culture medium.[12]

-

Harvesting: Cells are harvested after a total culture time equivalent to 1.5-2.0 normal cell cycles.[5] They are then fixed and stained on microscope slides.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[11][13] A statistically significant, dose-related increase in the frequency of micronucleated cells indicates genotoxicity.

Caption: Experimental workflow for the in vitro CBMN test.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. 4-Acetyl-1,1-dimethyl-6-tert-butylindan = 4-Acetyl-6-tert-butyl-1,1-dimethylindane | CAS 13171-00-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Nitromusk and polycyclic musk compounds as long-term inhibitors of cellular xenobiotic defense systems mediated by multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flowthrough fecundity test with Nitocra spinipes (Harpacticoidea Crustacea) for aquatic toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. enamine.net [enamine.net]

- 7. The in vitro micronucleus test on isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the multixenobiotic resistance (MXR) mechanism in embryos and larvae of the zebra mussel (Dreissena polymorpha) and studies on its role in tolerance to single and mixture combinations of toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. baharteb.com [baharteb.com]

- 10. bulldog-bio.com [bulldog-bio.com]

- 11. criver.com [criver.com]

- 12. crpr-su.se [crpr-su.se]

- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyl-6-tert-butyl-1,1-dimethylindane (Celestolide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-6-tert-butyl-1,1-dimethylindane, widely known by its trade name Celestolide, is a synthetic polycyclic musk primarily utilized as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] Its popularity stems from its powerful and persistent sweet, musky, and powdery odor profile.[2][3] Chemically, it is a member of the indane family and is also classified as an acetophenone.[4] Understanding its physicochemical properties is critical for formulation development, quality control, toxicological assessment, and environmental fate analysis. This guide provides a comprehensive overview of these properties, details the standard experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.

Synonyms: this compound, ADBI, Crysolide, Esperone, 6-tert-Butyl-1,1-dimethyl-4-indanyl methyl ketone[4][5] CAS Number: 13171-00-1[4]

Physicochemical Properties

The key physicochemical data for 4-Acetyl-6-tert-butyl-1,1-dimethylindane are summarized in the table below. This information has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₄O | [4][5][6] |

| Molecular Weight | 244.37 g/mol | [4][5][6] |

| Physical Form | White to almost white crystalline solid/powder.[2][3][4] | |

| Odor | Sweet, musky, animalic, with woody and powdery undertones.[2][3][4] | |

| Melting Point | 68-70 °C; 78.5 °C | [2][4][5] |

| Boiling Point | 117 °C at 0.6 mmHg; 304.5 °C at 760 mmHg (101.325 kPa) | [2][4][5] |

| Density (Predicted) | 0.96 g/cm³ | [5] |

| Water Solubility | 3.29 mg/L at 24 °C; 0.015 mg/L (Insoluble) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and oils.[4][5] | |

| Partition Coefficient (Log P) | 5.7 | [4] |

| Vapor Pressure | 0.05 Pa at 24 °C | [2] |

| Maximum UV Absorbance (λmax) | 253 nm in Ethanol | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols, largely based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards for chemical testing.

Melting Point Determination (Capillary Method)

This protocol is based on the standard pharmacopeial and OECD 102 guidelines.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The capillary method involves heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range from initial to complete melting.[7][8]

-

Apparatus: Melting point apparatus (liquid bath or metal block), sealed glass capillary tubes (0.9-1.1 mm internal diameter), calibrated thermometer or temperature sensor.[8]

-

Procedure:

-

Sample Preparation: The crystalline sample is finely powdered. A capillary tube is packed with the powder to a height of 4-6 mm and compacted by tapping.[7][8][9]

-

Initial Determination: A rapid heating run (e.g., 5-10 °C/min) is performed to find the approximate melting point.[9]

-

Accurate Determination: The apparatus is cooled to at least 15-20 °C below the approximate melting point.[9] A new sample is introduced, and the temperature is raised to about 10 °C below the expected melting point.[8]

-

The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block/bath.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The result is reported as a melting range.[9] The procedure is repeated at least twice, and the mean is calculated.[9]

-

Boiling Point Determination

This protocol follows the principles outlined in OECD Guideline 103.[10][11][12]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For determination at reduced pressure (as is common for high-boiling-point substances to prevent decomposition), the pressure must be recorded.

-

Apparatus: Distillation flask, condenser, calibrated thermometer or thermocouple, heating mantle, and a vacuum system with a manometer for reduced pressure measurements.

-

Procedure (Distillation Method):

-

A small volume of the substance is placed in the distillation flask with boiling chips.

-

The apparatus is assembled. If measuring under reduced pressure, the system is evacuated to the desired pressure.

-

The substance is heated gently. The temperature is recorded when the liquid begins to boil and a stable reflux ring of condensate is observed on the thermometer bulb.[13]

-

The temperature and pressure are recorded. If the measurement was not at standard atmospheric pressure (760 mmHg), the boiling point is corrected using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

-

Water Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.[14][15][16]

-

Principle: An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, representing its water solubility.[16]

-

Apparatus: Shaking incubator or water bath with temperature control, flasks with stoppers, centrifuge, analytical balance, and an analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

-

Procedure:

-

Equilibration: An excess amount of solid 4-Acetyl-6-tert-butyl-1,1-dimethylindane is added to a flask containing purified water. The amount should be sufficient to ensure a saturated solution with undissolved solid present after equilibration.[17]

-

The flask is sealed and agitated in a constant temperature bath (e.g., 24 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary time.[14][17]

-

Phase Separation: After equilibration, the mixture is allowed to settle. The aqueous phase is then separated from the excess solid, typically by centrifugation at the same temperature to avoid precipitation or further dissolution.[16]

-

Analysis: The concentration of the compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The experiment is performed in triplicate to ensure reproducibility.

-

Partition Coefficient (n-Octanol/Water) Determination (HPLC Method)

This protocol is based on the OECD Guideline 117.[18][19][20]

-

Principle: The partition coefficient (P) is the ratio of a chemical's concentration in a mixture of two immiscible phases (n-octanol and water) at equilibrium. It is a measure of hydrophobicity. The HPLC method estimates the log P value by correlating the substance's retention time on a reverse-phase column with the known log P values of reference compounds.[21][22]

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a reverse-phase column (e.g., C18), and reference standards with known log P values spanning the expected range for the test substance.

-

Procedure:

-

Calibration: A series of reference compounds with well-documented log P values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known log P values.

-

Sample Analysis: A solution of 4-Acetyl-6-tert-butyl-1,1-dimethylindane is prepared in the mobile phase and injected into the HPLC system under the same isocratic conditions used for the standards.[20] Its retention time is measured in duplicate.[20]

-

Calculation: The retention factor (k) for this compound is calculated from its retention time.

-

The log P value is then determined by interpolating its retention factor onto the calibration curve generated from the reference standards.[20]

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to 4-Acetyl-6-tert-butyl-1,1-dimethylindane.

Caption: General synthesis workflow for this compound.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. This compound Manufacturer & Suppliers |ELAROMA-CTD - Elchemy [elchemy.com]

- 2. 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE [chembk.com]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound | C17H24O | CID 61585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetyl-1,1-dimethyl-6-tert-butylindan = 4-Acetyl-6-tert-butyl-1,1-dimethylindane | CAS 13171-00-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-Acetyl-6-(tert-butyl)-1,1,-dimethylindane | CymitQuimica [cymitquimica.com]

- 7. thinksrs.com [thinksrs.com]

- 8. drugfuture.com [drugfuture.com]

- 9. jk-sci.com [jk-sci.com]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. lcslaboratory.com [lcslaboratory.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. oecd.org [oecd.org]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Celestolide and other commercially significant indane musk compounds, namely Phantolide and Traseolide. The document details the core chemical reactions, experimental protocols, and quantitative data to facilitate research and development in the field of synthetic fragrances and related chemical synthesis.

Introduction to Indane Musks

Indane musks are a class of synthetic fragrance compounds that emerged as crucial components in the perfume and cosmetics industry due to their persistent, musk-like odor. Their chemical structure is based on a substituted indane skeleton. Unlike nitro musks, which faced restrictions due to safety concerns, polycyclic musks like the indane derivatives offered a more stable and safer alternative.[1] This guide focuses on the synthesis of three key indane musks: this compound, Phantolide, and Traseolide.

Synthesis of this compound (4-Acetyl-6-tert-butyl-1,1-dimethylindane)

This compound is a synthetic polycyclic musk renowned for its use in perfuming soaps and cosmetics.[2][3] Its synthesis is a two-step process involving a Friedel-Crafts alkylation to form the indane core, followed by a Friedel-Crafts acylation.

Synthetic Pathway

The synthesis of this compound begins with the reaction of tert-butylbenzene (B1681246) with isoprene (B109036) in the presence of a strong acid catalyst, typically sulfuric acid, to form 6-tert-butyl-1,1-dimethylindane.[2] This intermediate is then acetylated using acetyl chloride and a Lewis acid catalyst, most commonly aluminum chloride, to yield this compound.

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-tert-butyl-1,1-dimethylindane

Step 2: Synthesis of this compound (4-Acetyl-6-tert-butyl-1,1-dimethylindane)

Similarly, a precise, published protocol for the acetylation of 6-tert-butyl-1,1-dimethylindane is not explicitly detailed. A general procedure for Friedel-Crafts acylation would involve dissolving the indane intermediate in a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide) and then adding a stoichiometric amount of aluminum chloride. Acetyl chloride would then be added dropwise at a low temperature (e.g., 0-5 °C). After the reaction is complete, the mixture is typically poured onto ice and hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted, washed, and purified, often by recrystallization from a suitable solvent like ethanol (B145695).

Quantitative Data

| Property | Value |

| This compound | |

| Molecular Formula | C₁₇H₂₄O |

| Molecular Weight | 244.37 g/mol [4] |

| Melting Point | 77.2-77.5 °C[5] |

| Boiling Point | 148-150 °C at 15 mmHg[5] |

| Appearance | White crystalline powder[6] |

| Solubility | Insoluble in water; soluble in ethanol and oils[6] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 1.26 (s, 6H), 1.32 (s, 9H), 1.92 (t, J=7.3, 2H), 2.85 (t, J=7.3, 2H), 7.16 (m, 3H) ppm[5] |

| IR (film) | 1715, 1265, 815 cm⁻¹[5] |

Synthesis of Phantolide (6-Acetyl-1,1,2,3,3,5-hexamethylindan)

Phantolide is another widely used indane musk, valued for its stability in various consumer products.[7][8] Its synthesis also follows a two-step pathway involving the formation of a hexamethylindane intermediate followed by acetylation.

Synthetic Pathway

The synthesis of Phantolide typically starts from p-cymene (B1678584), which is reacted with an amylene source, such as 2-methyl-2-butene (B146552) or tert-amyl alcohol, to form 1,1,2,3,3,5-hexamethylindane (HMI).[9] The HMI is then acetylated, usually with acetyl chloride in the presence of aluminum chloride, to produce Phantolide.[7][8]

Caption: Synthesis of Phantolide.

Experimental Protocols

Step 1: Synthesis of 1,1,2,3,3,5-Hexamethylindane (HMI)

-

From p-Cymene and tert-Amyl Alcohol: The reaction is typically carried out at a temperature of -10 to 0 °C for approximately 1.5 hours. A molar ratio of p-cymene to tert-amyl alcohol of 1:2 is used with concentrated sulfuric acid as the catalyst. This method has a reported yield of 40.89%.[9]

-

From p-Cymene and 2-Methyl-2-butene: This reaction is conducted at 0 °C for 4 hours. Aluminum trichloride (B1173362) is used as the catalyst in a hydrocarbon solvent. The reported yield for this method is higher, at 67.25%.[9]

Step 2: Synthesis of Phantolide (6-Acetyl-1,1,2,3,3,5-hexamethylindan)

The acetylation of HMI is performed at 20 °C for 4 hours. Acetyl chloride is used as the acetylating agent with aluminum chloride as the catalyst. The reported yield for this step is up to 88.92%.[9]

Quantitative Data

| Property | Value |

| Phantolide | |

| Molecular Formula | C₁₇H₂₄O |

| Molecular Weight | 244.37 g/mol |

| Melting Point | ~35 °C[8] |

| Appearance | Almost white crystalline mass[8] |

| Solubility | Soluble in ethanol and perfume materials[8] |

| Yields | |

| HMI from tert-Amyl Alcohol | 40.89%[9] |

| HMI from 2-Methyl-2-butene | 67.25%[9] |

| Phantolide from HMI | up to 88.92%[9] |

Synthesis of Traseolide (5-Acetyl-1,1,2,6-tetramethyl-3-isopropylindane)

Traseolide is another important indane musk, though less common than this compound and Phantolide.[10][11] Detailed synthetic procedures for Traseolide are less frequently reported in readily accessible literature. However, its synthesis is understood to follow a similar pattern of Friedel-Crafts alkylation to form the indane core, followed by acetylation. The likely precursors for the indane skeleton of Traseolide are p-cymene and a C6-olefin, such as diisobutylene, to introduce the necessary substitution pattern.

Synthetic Pathway (Proposed)

Caption: Proposed synthesis of Traseolide.

Experimental Protocols and Quantitative Data

Detailed experimental protocols and quantitative data for the synthesis of Traseolide are not available in the reviewed public literature. Further investigation into specialized chemical literature and patents would be necessary to establish a definitive and detailed synthetic procedure with corresponding yields and spectroscopic data.

Core Synthetic Methodology: Friedel-Crafts Reactions

The synthesis of indane musks is fundamentally reliant on Friedel-Crafts reactions, a cornerstone of organic chemistry for C-C bond formation on aromatic rings.[12][13]

Friedel-Crafts Alkylation

This reaction involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid or a strong Brønsted acid catalyst.[13] In the context of indane musk synthesis, this reaction is crucial for constructing the indane ring system through intramolecular cyclization of an alkylated aromatic intermediate. The choice of catalyst and reaction conditions is critical to control selectivity and minimize side reactions such as polyalkylation and rearrangement.[13]

Friedel-Crafts Acylation

Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) using a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride.[13] This reaction introduces an acetyl group onto the pre-formed indane skeleton to yield the final musk compound. A key advantage of this reaction is that the product is a ketone, which is less reactive than the starting material, thus preventing over-acylation.[13]

Conclusion

The synthesis of this compound, Phantolide, and related indane musks is a well-established area of industrial organic chemistry, primarily relying on the robust and versatile Friedel-Crafts reactions. While the general synthetic pathways are clear, this guide highlights the need for more publicly available, detailed experimental protocols, especially for this compound and Traseolide, to aid in further research and process optimization. The provided quantitative data and reaction schemes offer a solid foundation for professionals in the field to understand and explore the synthesis of these important fragrance molecules. Further research into alternative catalysts and greener synthetic routes could open new avenues for the efficient and sustainable production of indane musks.

References

- 1. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]

- 2. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. This compound | C17H24O | CID 61585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cerritos.edu [cerritos.edu]

Spectroscopic data for Celestolide including NMR and GC-MS

Introduction

Celestolide (4-acetyl-1,1-dimethyl-6-tert-butyl-indan), a synthetic polycyclic musk, is a widely utilized fragrance ingredient in a variety of consumer products, from fine perfumes to household cleaners. Its persistent and characteristic musky odor has made it a staple in the fragrance industry. For researchers, scientists, and professionals in drug development and quality control, a thorough understanding of its spectroscopic properties is essential for identification, quantification, and purity assessment. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections present the key NMR and GC-MS data in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are instrumental in confirming its complex cyclic structure.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results | Aromatic Protons | ||

| Data not fully available in search results | CH₂ Protons (indan ring) | ||

| Data not fully available in search results | CH₃ Protons (acetyl group) | ||

| Data not fully available in search results | C(CH₃)₂ Protons (indan ring) | ||

| Data not fully available in search results | C(CH₃)₃ Protons (tert-butyl group) |

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results | C=O (acetyl group) |

| Data not fully available in search results | Aromatic Carbons |

| Data not fully available in search results | Quaternary Carbons (indan ring and tert-butyl) |

| Data not fully available in search results | CH₂ Carbons (indan ring) |

| Data not fully available in search results | CH₃ Carbons (acetyl, gem-dimethyl, tert-butyl) |

Note: While general spectra are available in public databases, precise, peer-reviewed chemical shift and coupling constant data for all protons and carbons of this compound were not fully available in the initial search results. The tables are structured to be populated with such data upon experimental determination or from more detailed spectral libraries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The gas chromatogram provides the retention time of this compound, while the mass spectrum reveals its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

GC-MS Data for this compound

| Parameter | Value |

| Molecular Weight | 244.37 g/mol [1] |

| Retention Index (non-polar column) | 1705.1, 1706[1] |

| Retention Index (polar column) | 2145[1] |

Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 229 | ~64 | [M-CH₃]⁺ |

| 201 | Data not fully available in search results | [M-C(CH₃)₃]⁺ |

| 187 | Data not fully available in search results | [M-COCH₃ - CH₃]⁺ |

| 57 | ~39 | [C(CH₃)₃]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

Note: The relative intensities are approximate and can vary depending on the instrument and analytical conditions. The base peak is typically observed at m/z = 43.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable spectroscopic data. The following protocols are recommended for the analysis of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound standard or the sample containing this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio.[2][3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

-

Cap the NMR tube securely.

2. NMR Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: ~2-4 seconds.

-

-

Processing:

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

3. NMR Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a line broadening factor (e.g., 1-2 Hz).

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

-

GC-MS Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

-

For samples like perfumes or cosmetics, a dilution with a suitable solvent (e.g., ethanol (B145695) or hexane) is necessary to bring the concentration within the linear range of the instrument. A 1:100 or 1:1000 dilution is often a good starting point.

-

If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be required to remove interfering substances.

2. GC-MS Instrument Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973 or similar.

-

Injector:

-

Mode: Splitless or Split (e.g., 50:1 split ratio).

-

Temperature: 250-280 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 5-10 °C/min to 280-300 °C.

-

Final Hold: 5-10 minutes.

-

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for fragrance analysis.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

-

For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the analysis of this compound. Accurate and reproducible data from NMR and GC-MS are fundamental for ensuring the quality, purity, and proper identification of this important fragrance ingredient in various applications. The detailed methodologies and structured data tables serve as a valuable reference for researchers and professionals in the field, facilitating consistent and reliable analytical outcomes.

References

Environmental Persistence and Biodegradability of Celestolide: A Technical Guide

Introduction

Celestolide, with the CAS number 13171-00-1, is a synthetic polycyclic musk fragrance widely utilized in a variety of consumer products, including perfumes, detergents, soaps, and cosmetics, for its persistent, warm, and powdery musk scent.[1][2][3][4][5] Chemically known as 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone, and also referred to as ADBI, it belongs to a class of compounds valued for their stability and longevity in formulations.[3][5][6] However, the very properties that make this compound a desirable fragrance ingredient—its chemical stability and lipophilicity—also raise concerns about its environmental fate, persistence, and potential for bioaccumulation.[4] This technical guide provides a comprehensive overview of the environmental persistence and biodegradability of this compound, summarizing key data, outlining experimental protocols, and illustrating relevant environmental processes.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. This compound is a solid, lipophilic substance with low water solubility and moderate volatility.[7] These characteristics are fundamental to understanding its partitioning in the environment. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄O | [7][8][9] |

| Molecular Weight | 244.37 g/mol | [6][7][8] |

| Physical Form | Almost white crystals/solid | [7][8] |

| Melting Point | 78.5 °C | [6][7] |

| Boiling Point | 304.5 °C at 101.325 kPa | [7] |

| Water Solubility | 0.015 mg/L | [6][7] |

| Vapor Pressure | 0.05 Pa at 21 °C | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.7 | [7] |

| Henry's Law Constant | 1.78 x 10⁻² atm-m³/mol | [7] |

| Bioconcentration Factor (BCF) | Estimated at 700 | [7] |

Environmental Fate and Persistence

This compound is considered persistent in the environment due to its extremely low rate of biodegradation.[4] Its widespread use in personal care and cleaning products leads to its continuous release into the environment, primarily through wastewater treatment plant (STP) effluents and biosolids.[4]

Environmental Partitioning

Upon release into the environment, this compound's high lipophilicity (Log Kow = 5.7) and low water solubility govern its distribution.[7]

-

Water and Sediment: When released into surface waters, this compound is expected to adsorb strongly to suspended solids and sediment.[7] Volatilization from water surfaces is a potential fate process but is likely attenuated by this adsorption.[7]

-

Soil: this compound exhibits low mobility in soil. Due to its high lipophilicity, a significant fraction entering STPs (up to 85%) can be removed by adsorption to sludge, which may subsequently be applied to land as biosolids, leading to soil contamination. Multimedia partitioning models predict that this compound will predominantly partition to the soil compartment (approx. 81.9%), with smaller amounts partitioning to water (12.8%) and sediment (4.65%).

-

Air: While considered moderately volatile, its atmospheric lifetime is relatively short (a few hours) due to reactions with OH radicals, suggesting that long-range atmospheric transport is not a primary concern.[10]

References

- 1. This compound (IFF) - Hekserij [eng.hekserij.nl]

- 2. specialchem.com [specialchem.com]

- 3. CAS 13171-00-1: this compound | CymitQuimica [cymitquimica.com]

- 4. ewg.org [ewg.org]

- 5. This compound | 13171-00-1 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. This compound | C17H24O | CID 61585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. iff.com [iff.com]

- 10. researchgate.net [researchgate.net]

Bioaccumulation Potential of Celestolide in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celestolide (4-acetyl-6-tert-butyl-1,1-dimethylindan) is a synthetic polycyclic musk fragrance ingredient used in a variety of personal care and household products. Due to its widespread use and subsequent release into aquatic environments through wastewater treatment plant effluents, there is a growing interest in understanding its potential for bioaccumulation in aquatic organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound and structurally similar polycyclic musks, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental pathways. Given the limited publicly available data specifically for this compound, this guide incorporates data from its close structural analogues, Galaxolide (HHCB) and Tonalide (AHTN), to provide a robust assessment.

Physicochemical Properties and Bioaccumulation Potential

This compound is characterized by its low water solubility and high lipophilicity, properties that suggest a potential for bioaccumulation in the fatty tissues of aquatic organisms. The octanol-water partition coefficient (log K_ow_) is a key indicator of a substance's bioaccumulation potential. A high log K_ow_ value generally correlates with a higher propensity to accumulate in lipids.

Table 1: Physicochemical Properties of this compound and Related Polycyclic Musks

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | log K_ow_ | Reference |

| This compound | C₁₇H₂₄O | 244.38 | 0.28 | 5.3 | |

| Galaxolide (HHCB) | C₁₈H₂₆O | 258.40 | 1.76 | 5.9 | |

| Tonalide (AHTN) | C₁₈H₂₆O | 258.40 | 1.25 | 5.7 | [1] |

Quantitative Bioaccumulation Data

The bioconcentration factor (BCF) is the most common metric used to quantify the bioaccumulation potential of a substance from water. It is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. The following tables summarize the available BCF data for polycyclic musks in fish.

Table 2: Bioconcentration Factors (BCF) for Galaxolide (HHCB) in Bluegill Sunfish (Lepomis macrochirus)

| Tissue | BCF (L/kg wet weight) | Test Concentration (µg/L) | Exposure Duration (days) | Reference |

| Whole Body | 1584 | 1.0 | 28 | |

| Whole Body | 1638 | 10.0 | 28 | |

| Edible Tissue | 1059 | 1.0 | 28 | |

| Edible Tissue | 1092 | 10.0 | 28 | |

| Non-edible Tissue | 2390 | 1.0 | 28 | |

| Non-edible Tissue | 2465 | 10.0 | 28 |

Table 3: Bioconcentration Factors (BCF) for Tonalide (AHTN) in Bluegill Sunfish (Lepomis macrochirus)

| Tissue | BCF (L/kg wet weight) | Test Concentration (µg/L) | Exposure Duration (days) | Reference |

| Whole Body | 597 | Not Specified | 28 | [1] |

| Edible Tissue | 258 | Not Specified | 28 | [1] |

| Non-edible Tissue | 845 | Not Specified | 28 | [1] |

Experimental Protocols

Bioaccumulation studies in aquatic organisms are typically conducted following standardized guidelines, such as the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).[3][4]

OECD 305: Bioaccumulation in Fish - Aqueous Exposure Test

This test is designed to determine the bioconcentration factor (BCF) of a chemical in fish exposed to the substance in water.

1. Test Organism:

-

A species with a low fat content is preferred, such as the Bluegill Sunfish (Lepomis macrochirus) or Rainbow Trout (Oncorhynchus mykiss).

-

Fish should be healthy, disease-free, and acclimated to the test conditions.

2. Test Substance Preparation:

-

For poorly water-soluble substances like this compound, a solvent or dispersant may be used to prepare a stock solution. The concentration of the solvent should be minimal and not affect the test organisms.

3. Experimental Design:

-

The test consists of two phases: an uptake phase and a depuration phase.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period sufficient to reach steady-state (typically 28 days). Water and fish tissue samples are collected at regular intervals to determine the concentration of the test substance.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. Fish tissue samples are collected at intervals to measure the rate of elimination of the substance.

4. Water Quality Parameters:

-

Temperature, pH, dissolved oxygen, and other relevant water quality parameters are monitored and maintained within a narrow range throughout the test.

5. Analytical Methods:

-

The concentration of the test substance in water and fish tissue is determined using a validated analytical method with sufficient sensitivity and specificity. For polycyclic musks, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

6. Data Analysis:

-

The uptake rate constant (k₁), depuration rate constant (k₂), and the kinetic bioconcentration factor (BCFk = k₁/k₂) are calculated from the concentration data.

-

The steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration in fish to the concentration in water at steady state.

Mandatory Visualizations

Experimental Workflow for Bioaccumulation Study (OECD 305)

Conceptual Metabolic Pathway of Polycyclic Musks in Aquatic Organisms

References

Celestolide: An Emerging Environmental Contaminant of Concern

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Celestolide (CAS 13171-00-1), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners.[1] Its desirable musky, sweet, and persistent aroma has made it a popular choice in the fragrance industry.[2] However, the widespread use and subsequent release of this compound into the environment have led to its emergence as a contaminant of concern. Due to its chemical properties, this compound is persistent in the environment and has the potential to bioaccumulate in aquatic organisms, raising concerns about its ecological and potential human health impacts.[1] This technical guide provides a comprehensive overview of this compound as an environmental contaminant, focusing on its physicochemical properties, environmental fate and concentrations, ecotoxicological effects, and analytical methodologies for its detection.

Physicochemical Properties of this compound

This compound, with the IUPAC name 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone, is a solid, almost white crystalline substance.[3] Its molecular formula is C₁₇H₂₄O, and it has a molecular weight of 244.37 g/mol .[3] A key property influencing its environmental behavior is its high lipophilicity, indicated by a log Kow (octanol-water partition coefficient) of 5.7.[3] This suggests a strong tendency to partition from water into fatty tissues of organisms. Its water solubility is very low, reported as 0.015 mg/L.[3] The combination of high lipophilicity and low water solubility contributes to its persistence and bioaccumulative potential in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13171-00-1 | [3] |

| Molecular Formula | C₁₇H₂₄O | [3] |

| Molecular Weight | 244.37 g/mol | [3] |

| IUPAC Name | 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone | [3] |

| Appearance | Almost white crystals, solid | [3] |

| Odor | Musky, sweet, animal odor | [3] |

| Melting Point | 78.5 °C | [3] |

| Boiling Point | 304.5 °C at 101.325 kPa | [3] |

| Water Solubility | 0.015 mg/L | [3] |

| Log Kow | 5.7 | [3] |

| Vapor Pressure | 0.05 Pa at 21 °C | [3] |

| Henry's Law Constant | 1.78 x 10⁻² atm-cu m/mol | [3] |

Environmental Fate and Occurrence

The primary pathway for this compound to enter the environment is through the discharge of treated and untreated wastewater.[1] Due to its widespread use in personal care products, it is consistently present in domestic sewage. Conventional wastewater treatment plants (WWTPs) are often not effective in completely removing this compound, leading to its release into surface waters.[4]

Once in the aquatic environment, its hydrophobic nature causes it to adsorb to suspended particles and accumulate in sediments.[3] this compound has been detected in various environmental compartments, including wastewater influent and effluent, sewage sludge, surface water, and sediment.

Table 2: Environmental Concentrations of this compound

| Environmental Matrix | Concentration Range | Location/Study Details | Reference(s) |

| Wastewater Influent | <10 - 440 ng/L | UK WWTPs | [3] |

| Wastewater Effluent | 0.01 - 0.43 µg/L (10 - 430 ng/L) | Europe and America | [4] |

| 90th percentile: 0.17 µg/L (170 ng/L) | Germany | [4] | |

| Sewage Sludge | 0.07 - 1100 µg/kg dry weight | Worldwide | [4] |

| Surface Water | Estimated: 8.5 µg/L (8500 ng/L) | Based on standard exposure modeling | [4] |

| Sediment | 0.10 ng/g dry weight | Lake Ontario, Canada/USA | [3] |

| 16 - 100 ng/g dry weight | Elbe and Molgora Rivers, Europe | [3] | |

| <0.03 µg/kg dry weight | Czech Republic streams | [3] |

Ecotoxicological Effects and Mechanism of Action

This compound has been shown to be toxic to some aquatic organisms.[1] Studies have demonstrated its ability to inhibit the larval development of copepods at low concentrations.[1] A significant concern is its potential to bioaccumulate in aquatic life, with an estimated bioconcentration factor (BCF) of 700, suggesting a high potential for accumulation in organisms from the surrounding water.[3] While no indication of carcinogenicity to humans has been reported, there is evidence that this compound can interfere with cellular defense mechanisms.[1][5]

A proposed mechanism of toxicity involves the inhibition of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These transporters are ATP-dependent efflux pumps that play a crucial role in protecting cells by expelling a wide range of xenobiotics and toxins.[5][6] By inhibiting these pumps, this compound can increase the intracellular concentration of other harmful substances, leading to enhanced toxicity.[1]

Table 3: Ecotoxicological Data for this compound

| Test Organism | Endpoint | Value | Exposure Duration | Reference(s) |

| Acartia tonsa (Copepod) | Inhibition of larval development | Strong inhibition observed | - | [5] |

| Aquatic Organisms | Bioconcentration Factor (BCF) | Estimated 700 | - | [3] |

Experimental Protocols

Accurate monitoring of this compound in the environment is crucial for assessing its distribution and potential risks. The following sections provide detailed methodologies for the analysis of this compound in water and sludge/sediment samples.

Protocol 1: Determination of this compound in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope and Application: This method is suitable for the determination of this compound in various aqueous matrices, including wastewater influent and effluent, and surface water.

2. Materials and Reagents:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol, dichloromethane, n-hexane (all HPLC or pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

This compound analytical standard

-

Internal standard (e.g., deuterated synthetic musk)

-

Deionized water

-

Glass fiber filters (0.7 µm)

-

Nitrogen evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

3. Procedure:

- Sample Preparation:

- Collect a 1 L water sample in a pre-cleaned amber glass bottle.

- Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

- Spike the filtered sample with a known amount of the internal standard.

- Solid-Phase Extraction:

- Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

- Load the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

- After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

- Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.

- Elution and Concentration:

- Elute the retained analytes from the cartridge with 2 x 5 mL of a dichloromethane/n-hexane (1:1, v/v) mixture.

- Collect the eluate in a concentration tube.

- Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

- GC-MS Analysis:

- GC Conditions (example):

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

- Injector Temperature: 280 °C

- Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 10 min)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Injection Mode: Splitless

- MS Conditions (example):

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Source Temperature: 230 °C

- Transfer Line Temperature: 280 °C

- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 229, 244).[7]

4. Quality Control:

-

Analyze a method blank and a spiked matrix sample with each batch of samples.

-

Prepare a calibration curve using this compound standards of known concentrations.

Protocol 2: Extraction of this compound from Sludge and Sediment Samples by Soxhlet Extraction

1. Scope and Application: This method is suitable for the extraction of this compound from solid matrices such as sewage sludge and sediment.

2. Materials and Reagents:

-

Soxhlet extraction apparatus

-

Cellulose (B213188) extraction thimbles

-

Anhydrous sodium sulfate (granular)

-

Dichloromethane, n-hexane (pesticide residue grade)

-

Copper powder (for sulfur removal, if necessary)

-

Rotary evaporator

-

Nitrogen evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

3. Procedure:

- Sample Preparation:

- Homogenize the sludge or sediment sample.

- Freeze-dry or air-dry the sample to a constant weight.

- Grind the dried sample to a fine powder.

- Mix approximately 10 g of the dried sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

- Soxhlet Extraction:

- Place the sample mixture into a cellulose extraction thimble.

- Place the thimble into the Soxhlet extractor.

- Add 200 mL of a dichloromethane/n-hexane (1:1, v/v) mixture to the round-bottom flask.

- Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[8]

- If elemental sulfur is expected to be present in the sample, add activated copper powder to the round-bottom flask to act as a desulfurizing agent.

- Extract Cleanup and Concentration:

- After extraction, allow the extract to cool.

- Concentrate the extract to approximately 5 mL using a rotary evaporator.

- Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

- GC-MS Analysis:

- Follow the GC-MS conditions as described in Protocol 1.

4. Quality Control:

-

Analyze a method blank and a spiked matrix sample with each batch of samples.

-

The use of a surrogate standard added before extraction is recommended to assess extraction efficiency.

Conclusion and Future Perspectives

This compound is an emerging environmental contaminant that warrants continued monitoring and research. Its persistence, bioaccumulative potential, and possible effects on aquatic organisms highlight the need for a better understanding of its long-term ecological impacts. The analytical methods detailed in this guide provide a robust framework for the quantification of this compound in various environmental compartments. Future research should focus on several key areas:

-

Long-term ecotoxicological studies: More comprehensive studies are needed to evaluate the chronic effects of this compound on a wider range of aquatic organisms and at different trophic levels.

-

Metabolism and degradation studies: Investigating the biotransformation and degradation pathways of this compound in different environmental matrices is crucial for understanding its ultimate fate.

-

Development of advanced treatment technologies: Research into more effective wastewater treatment technologies for the removal of this compound and other persistent organic pollutants is essential to reduce their environmental input.

-

Human exposure and risk assessment: Further studies are required to assess the extent of human exposure to this compound through various pathways and to evaluate any potential health risks.

By addressing these research gaps, the scientific community can develop a more complete picture of the environmental risks posed by this compound and inform the development of effective management strategies to mitigate its impact.

References

- 1. Role of P-Glycoprotein in Drug Disposition: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 4. Targeting multidrug resistance-associated protein 1 (MRP1)-expressing cancers: Beyond pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C17H24O | CID 61585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

The Cellular Toxicity of Celestolide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celestolide (ADBI), a synthetic polycyclic musk, is a common fragrance ingredient in a variety of consumer products. Due to its widespread use and environmental persistence, understanding its potential for cellular toxicity is of significant interest. This technical guide provides a comprehensive overview of the known and potential cellular mechanisms of action for this compound toxicity. The primary documented mechanisms include the inhibition of multidrug/multixenobiotic resistance (MDR/MXR) transporters and endocrine-disrupting activities, specifically androgen receptor antagonism. This document summarizes key quantitative data, provides detailed experimental protocols for the assays used to elucidate these mechanisms, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound's cellular impact.

Introduction

This compound (4-acetyl-1,1-dimethyl-6-tert-butylindane) is a synthetic fragrance with a long history of use in personal care and cleaning products. Its lipophilic nature contributes to its bioaccumulation in fatty tissues and its persistence in the environment. While generally regarded as having low acute toxicity, emerging research has highlighted more subtle cellular mechanisms through which this compound can exert adverse effects. This guide will focus on the molecular and cellular pathways affected by this compound, providing researchers with the necessary information to design and interpret toxicological studies.

Core Cellular Toxicity Mechanisms

The primary mechanisms of this compound toxicity that have been experimentally demonstrated are the inhibition of cellular efflux pumps and the disruption of endocrine signaling pathways. Other potential mechanisms, such as the induction of oxidative stress and apoptosis, are also discussed as areas for further investigation.

Inhibition of Multidrug/Multixenobiotic Resistance (MDR/MXR) Transporters

A key defense mechanism in cells against foreign chemicals (xenobiotics) is the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to remove a wide range of substrates from the cell.[1] Inhibition of these transporters can lead to the intracellular accumulation of other toxic substances, a phenomenon known as chemosensitization.[2][3]

Studies have shown that this compound can inhibit the activity of these multidrug efflux transporters.[1][4] This long-term inhibition means that even after exposure to this compound has ceased, cells may remain more vulnerable to other toxicants.[1][4]

Data Presentation: Inhibition of Multidrug Efflux Transporters

| Compound | Test System | Endpoint | IC10 (µM) | IC50 (µM) | Reference |

| This compound (ADBI) | Marine mussel (Mytilus californianus) gills | Rhodamine B Efflux Inhibition | 0.09 - 0.39 | 0.74 - 2.56 | [1] |

Experimental Protocol: Rhodamine B Efflux Assay for MDR/MXR Inhibition

This protocol is adapted from the methodology described by Luckenbach and Epel (2005) to assess the inhibition of multidrug efflux transporters.[1]